3-Bromo-2,5-difluorobenzamide
Overview
Description
3-Bromo-2,5-difluorobenzamide is an organofluorine compound with the molecular formula C7H4BrF2NO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the conversion of 3,5-difluoroaniline into its diazonium salt, followed by reaction with hydrogen bromide in the presence of copper(I) bromide (CuBr). This process yields 1-bromo-3,5-difluorobenzene, which can then be further reacted to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,5-difluorobenzamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring make it susceptible to further substitution reactions.
Nucleophilic Substitution: The presence of electron-withdrawing groups (bromine and fluorine) can facilitate nucleophilic attacks on the benzene ring.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Substituted Benzamides: Depending on the reaction conditions and reagents used, various substituted benzamides can be synthesized from this compound.
Scientific Research Applications
3-Bromo-2,5-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-difluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with various biological molecules. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 3-Bromo-2,4-difluorobenzamide
- 3-Bromo-2,6-difluorobenzamide
- 3-Bromo-2,5-dichlorobenzamide
Uniqueness: 3-Bromo-2,5-difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-bromo-2,5-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQHCHOZUYQYFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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